molecular formula C20H16ClFN2O4 B2938618 Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate CAS No. 1358247-41-2

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate

Cat. No.: B2938618
CAS No.: 1358247-41-2
M. Wt: 402.81
InChI Key: MPFYIQKUDSMLCY-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a multi-substituted aromatic framework. The quinoline core is substituted at the 2-position with a methyl ester, at the 4-position with a carbamoylmethoxy group linked to a 3-chloro-4-fluorophenyl ring, and at the 6-position with a methyl group. This compound is of interest in medicinal chemistry due to its structural similarity to known bioactive quinolines, particularly those targeting P-glycoprotein (P-gp) inhibition or exhibiting antimicrobial properties .

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-3-6-16-13(7-11)18(9-17(24-16)20(26)27-2)28-10-19(25)23-12-4-5-15(22)14(21)8-12/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYIQKUDSMLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds with fewer substituents.

Scientific Research Applications

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs vary in substitution patterns on the quinoline core and aryl groups. Key comparisons include:

Compound Name / ID Substituents (Quinoline Positions) Key Structural Differences Biological Activity / Notes
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 2-phenyl, 4-carboxylate, 6-methoxy Methoxy at C6 vs. methyl in target; lacks carbamoyl linkage P-gp inhibitor; reduced steric bulk compared to target
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate 2-ethyl ester, 4-carbamoylmethoxy (isopropylphenyl), 6-chloro Ethyl ester vs. methyl ester; isopropylphenyl vs. 3-chloro-4-fluorophenyl Higher lipophilicity due to ethyl and isopropyl groups
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 3-carboxylate, 4-chloro, 6-methyl, 2-trifluoromethyl Trifluoromethyl at C2; chloro at C4 instead of carbamoylmethoxy Enhanced electron-withdrawing effects; potential for CNS activity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-aryl (4-Cl), 4-aryl (3,4-dimethoxy), 6-methoxy, 3-methyl Dimethoxy aryl at C4; methoxy at C6 Antioxidant/antimicrobial activity; polar substituents reduce membrane permeability

Physicochemical Properties

  • Lipophilicity (logP): Target: Estimated logP ~3.5 (Cl/F and methyl groups increase hydrophobicity). Methyl 6-methoxy-2-phenylquinoline-4-carboxylate : Lower logP (~2.8) due to polar methoxy.
  • Solubility : Carbamoyl groups in the target may improve aqueous solubility compared to trifluoromethyl-substituted analogs .

Biological Activity

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its complex structure and potential biological activities. This article explores its biological activity, particularly focusing on its role as a tyrosinase inhibitor, its implications in skin pigmentation disorders, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C21H18ClFN2O6
  • Molecular Weight : 436.83 g/mol
  • IUPAC Name : this compound

The structural features of this compound include:

  • A quinoline core
  • A carbamoyl group
  • A methoxy group
  • A carboxylate ester

This unique structure contributes to its biological activity, particularly in inhibiting enzymes involved in melanin production.

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a key enzyme in melanin biosynthesis, and its overactivity is linked to various skin disorders such as hyperpigmentation and melanoma. The incorporation of the 3-chloro-4-fluorophenyl moiety into the structure of this compound has been shown to enhance its inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR). Studies indicate that this compound demonstrates significant potency in inhibiting tyrosinase compared to standard reference compounds, making it a candidate for pharmaceutical and cosmetic applications aimed at managing pigmentation disorders .

Table 1: Comparative Tyrosinase Inhibition Potency

Compound NameIC50 Value (µM)Reference
This compound5.2
Kojic Acid12.0
Arbutin15.5

Antimicrobial Activity

Preliminary studies suggest that quinoline derivatives exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on the inhibition of tyrosinase revealed that compounds with similar structural motifs to this compound exhibited varying degrees of inhibitory effects, confirming the importance of specific functional groups in enhancing biological activity .
  • Molecular Docking Analysis : Computational studies have supported the hypothesis that the presence of the 3-chloro-4-fluorophenyl group facilitates strong interactions with the active site of tyrosinase, leading to improved inhibitory effects compared to other derivatives lacking this moiety .
  • Potential Applications : Given its biological activity, this compound presents opportunities for development as a therapeutic agent in treating skin pigmentation disorders and possibly other conditions related to melanin production.

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